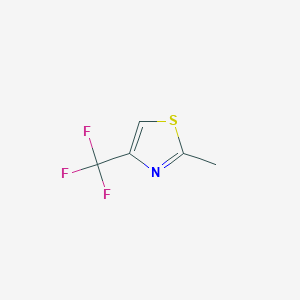

2-Methyl-4-(trifluoromethyl)-1,3-thiazole

Descripción general

Descripción

2-Methyl-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant electron-withdrawing characteristics, enhancing its reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylthio-4-(trifluoromethyl)acrylonitrile with sulfur and a base, such as sodium hydride, under reflux conditions. This reaction leads to the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-4-(trifluoromethyl)-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid and its derivatives have varied applications in chemical synthesis, scientific research, and industrial production . The core thiazole structure allows for modification and functionalization, leading to its use as a building block for creating more complex molecules.

Chemical Reactions and Applications

2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid can undergo several types of chemical reactions, which makes it a versatile compound in various applications:

- Oxidation Oxidation reactions can yield sulfoxides or sulfones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction Reduction reactions, often targeting the trifluoromethyl group or the thiazole ring, can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the aromatic or thiazole ring under acidic or basic conditions.

Due to these reactions, it is used as a building block in the synthesis of complex molecules, studying enzyme interactions and protein binding in biology, and in the production of pharmaceuticals and agrochemicals.

Synthesis of 2-methyl-4-trifluoromethyl thiazole-5-formic acid

2-methyl-4-trifluoromethyl thiazole-5-formic acid, a key intermediate for the preparation of the agricultural bactericide thifluzamide, can be synthesized using a three-step process :

- Chlorination: Ethyl trifluoroacetoacetate is chlorinated with sulfuryl chloride . The molar ratio of sulfuryl chloride to trifluoroacetic ethyl acetoacetate is maintained between 0.92 and 0.98 to 1.00, with a sulfuryl chloride dropping temperature of -15°C to -5°C. The addition time should be 1/5 to 1/6 of the soaking time, holding the temperature at 5°C to 15°C, and soaking for 10 to 18 hours .

- Cyclization: The chlorinated product is then cyclized with thioacetamide in absolute ethyl alcohol . The molar ratio of thioacetamide to 2-chlorine trifluoroacetic ethyl acetoacetate is 1.02-1.06 to 1.00, and the weight ratio of dehydrated alcohol to 2-chlorine trifluoroacetic ethyl acetoacetate is 2.0 to 3.2. The reaction time is 8 to 12 hours .

- Hydrolysis: The cyclized product is hydrolyzed .

This one-pot method simplifies the process, uses a non-toxic solvent in the cyclization reaction, and provides a high recovery rate, product yield, and quality, making it suitable for industrial applications .

Reaction Conditions

- Trifluoroacetic ethyl acetoacetate 36.8g (0.20mol) is added in 500mL four-hole bottle .

- Stirring is cooled to -15°C, keeping the temperature at -15°C to -10°C while slowly dripping sulfuryl chloride 26.3g (0.195mol) over about 2.0 hours, then slowly warm up to 8°C to 12°C .

- Insulation reaction is maintained for 10 hours. GC detection should show a 2,2-dichloro trifluoroacetic ethyl acetoacetate content of 0.16% in the mixture. Unreacted trifluoroacetic ethyl acetoacetate 1.8g is reclaimed through underpressure distillation (35°C/10mmHg) .

- Residue is added to 135mL of dehydrated alcohol and 14.6g (0.195mol) of thioacetamide, then heated with stirring to reflux, maintaining insulation for 8 hours .

- Add 15.0g of sodium hydroxide and 100mL of water, then stir and reflux for 3 hours .

- Ethanol is recycled through decompression, cooled to room temperature, and diluted with 200mL of water. Concentrated hydrochloric acid is added to neutralize to pH=1, aging for 2 hours, followed by suction filtration and washing .

- The result is an off-white solid product, 2-methyl-4-trifluoromethyl thiazole-5-formic acid 36.8g, with a yield of 91.7%, HPLC content of 99.0%, and a melting point of 164.5-166.0°C .

Biological Applications

Thiazole derivatives, including those with trifluoromethyl groups, have demonstrated biological activities :

- Antimicrobial Activity: Certain hydrazones bearing a thiazole scaffold have shown potent antimicrobial activity . For instance, compounds 4, 12, and 13 have exhibited more effectiveness than some antibiotics. Several new thiazole derivatives have shown potential in inhibiting the growth of E. coli, with inhibition diameters close to that of gentamicin . Compound 4 has also shown superior inhibition against S. aureus compared to gentamicin .

- Enzyme Interactions: The compound's unique properties make it useful in studying enzyme interactions and protein binding. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.

Safety and Hazards

This compound-5-carboxylic acid is classified with the following hazards :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methyl-4-(trifluoromethyl)phenylboronic acid

- 4-Methyl-2-(trifluoromethyl)thiazole

- 2-Methyl-4-(trifluoromethyl)furan

Uniqueness

2-Methyl-4-(trifluoromethyl)-1,3-thiazole is unique due to its specific combination of a thiazole ring and a trifluoromethyl group. This combination imparts distinct electronic properties, making it more reactive and stable compared to similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications further highlight its uniqueness.

Actividad Biológica

2-Methyl-4-(trifluoromethyl)-1,3-thiazole (C5H4F3NOS) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered ring containing sulfur and nitrogen atoms, with a methyl group at position 2 and a trifluoromethyl group at position 4. The trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, enhancing its potential as a bioactive molecule.

| Property | Details |

|---|---|

| Molecular Formula | C5H4F3NOS |

| Molecular Weight | 211.16 g/mol |

| Functional Groups | Methyl (–CH3), Trifluoromethyl (–CF3) |

| Ring Structure | Thiazole (5-membered ring) |

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Mechanism of Action : The compound modulates apoptosis-related proteins, leading to increased apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

2. Antifungal Activity

The compound has demonstrated promising antifungal properties against several plant pathogens, making it a candidate for new fungicide development. Its ability to form hydrogen bonds enhances its interaction with biological macromolecules, contributing to its efficacy against specific fungi.

- Study Findings : In laboratory tests, derivatives of this compound have shown effective inhibition against common fungal strains, indicating its potential application in agriculture for crop protection.

Case Study 1: Anticancer Efficacy

A study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The findings revealed:

- IC50 Value : The compound demonstrated an IC50 value of approximately 225 µM.

- Cell Cycle Analysis : Treated cells showed significant accumulation in the S phase, indicating induced apoptosis and cell cycle arrest .

Case Study 2: Antifungal Applications

In agricultural research, derivatives of the compound were tested against various fungal pathogens:

- Inhibition Rates : The compounds achieved inhibition rates exceeding 70% against key pathogens.

- Field Trials : Preliminary field trials indicated improved crop yield and health when treated with formulations containing the thiazole derivative.

Propiedades

IUPAC Name |

2-methyl-4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NS/c1-3-9-4(2-10-3)5(6,7)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVKRKRGMBQYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577310 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137929-13-6 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2-Methyl-4-(trifluoromethyl)thiazole currently being researched?

A: A significant focus of research revolves around utilizing 2-Methyl-4-(trifluoromethyl)thiazole as a key intermediate in synthesizing Thifluzamide []. This novel fungicide shows promising activity against various plant pathogens.

Q2: Can you elaborate on the synthesis process of Thifluzamide using 2-Methyl-4-(trifluoromethyl)thiazole?

A: Researchers have outlined a multi-step synthesis process []. It begins with the reaction of 2-Methyl-4-(trifluoromethyl)thiazole with thionyl chloride to yield 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid chloride. This intermediate is then reacted with 2,6-Dibromo-4-trifluoromethoxy aniline in toluene, ultimately producing Thifluzamide. This synthetic route has demonstrated a yield exceeding 55%.

Q3: Beyond Thifluzamide, are there other applications for 2-Methyl-4-(trifluoromethyl)thiazole derivatives?

A: Yes, research indicates that derivatives of 2-Methyl-4-(trifluoromethyl)thiazole, specifically the carboxamide derivatives, exhibit notable fungicidal activity [, , ]. Studies have shown promising inhibition rates against plant pathogens like Pellicularia sasakii.

Q4: Have there been studies on the sensitivity and detection of Thifluzamide residues?

A: Researchers have successfully developed two enzyme-linked immunosorbent assay (ELISA) formats for Thifluzamide detection []. These assays, utilizing distinct polyclonal antibodies, demonstrated high sensitivity and specificity for Thifluzamide in various matrices, including water and wheat samples.

Q5: What is the structural characterization of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid?

A: Crystallographic studies reveal that in its solid state, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid molecules are linked together by O—H⋯N and C—H⋯O hydrogen bonds, forming chain-like structures [].

Q6: Are there any alternative synthetic routes for preparing 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid?

A: Yes, an alternative method uses ethyl trifluoroacetoacetate as the starting material []. This route involves several steps, including bromination, cyclization with thioacetamide, and hydrolysis, to yield 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. This method claims advantages such as milder reaction conditions and easier operation compared to other approaches.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.